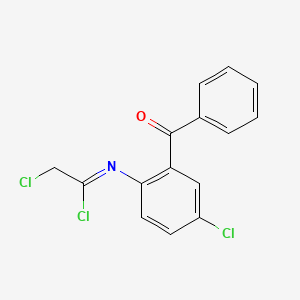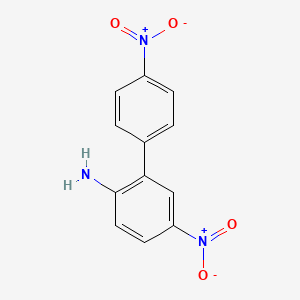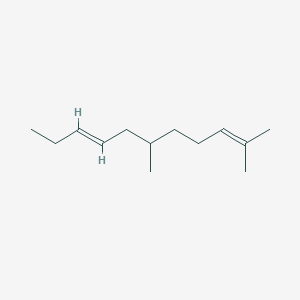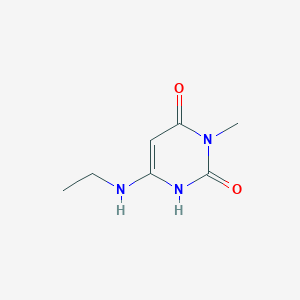
(1Z)-N-(2-Benzoyl-4-chlorophenyl)-2-chloroethanimidoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1Z)-N-(2-Benzoyl-4-chlorophenyl)-2-chloroethanimidoyl chloride is a synthetic organic compound characterized by its unique chemical structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-N-(2-Benzoyl-4-chlorophenyl)-2-chloroethanimidoyl chloride typically involves the reaction of 2-benzoyl-4-chloroaniline with 2-chloroacetyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and other advanced technologies can enhance the scalability and reproducibility of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(1Z)-N-(2-Benzoyl-4-chlorophenyl)-2-chloroethanimidoyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base, leading to the formation of corresponding amides and acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Hydrolysis: Aqueous solutions of acids or bases, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH), are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Applications De Recherche Scientifique
(1Z)-N-(2-Benzoyl-4-chlorophenyl)-2-chloroethanimidoyl chloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1Z)-N-(2-Benzoyl-4-chlorophenyl)-2-chloroethanimidoyl chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1Z)-N-(2-Benzoyl-4-chlorophenyl)-2-chloroethanimidoyl bromide: Similar in structure but with a bromine atom instead of chlorine.
(1Z)-N-(2-Benzoyl-4-chlorophenyl)-2-chloroethanimidoyl fluoride: Similar in structure but with a fluorine atom instead of chlorine.
(1Z)-N-(2-Benzoyl-4-chlorophenyl)-2-chloroethanimidoyl iodide: Similar in structure but with an iodine atom instead of chlorine.
Uniqueness
The uniqueness of (1Z)-N-(2-Benzoyl-4-chlorophenyl)-2-chloroethanimidoyl chloride lies in its specific chemical structure, which imparts distinct reactivity and interaction profiles compared to its analogs. The presence of the benzoyl and chlorophenyl groups, along with the imidoyl chloride functionality, makes it a versatile compound for various applications.
Propriétés
Numéro CAS |
59589-64-9 |
|---|---|
Formule moléculaire |
C15H10Cl3NO |
Poids moléculaire |
326.6 g/mol |
Nom IUPAC |
N-(2-benzoyl-4-chlorophenyl)-2-chloroethanimidoyl chloride |
InChI |
InChI=1S/C15H10Cl3NO/c16-9-14(18)19-13-7-6-11(17)8-12(13)15(20)10-4-2-1-3-5-10/h1-8H,9H2 |
Clé InChI |
JUWFNKXDFIYZPX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)N=C(CCl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-{(E)-[2,4,6-Tris(4-methoxyanilino)pyrimidin-5-yl]diazenyl}benzoic acid](/img/structure/B14602208.png)
![(E,E)-N,N'-(2-Methyl-1,4-phenylene)bis[1-(4-butylphenyl)methanimine]](/img/structure/B14602217.png)

![1-Azido-2-[2-(trifluoromethyl)benzene-1-sulfonyl]benzene](/img/structure/B14602243.png)


![3-{(E)-[2-Acetamido-4-(diethylamino)phenyl]diazenyl}benzoic acid](/img/structure/B14602256.png)

